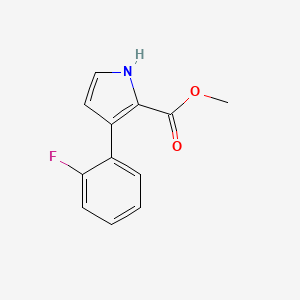
Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with an appropriate pyrrole derivative under specific conditions. One common method is the condensation reaction between 2-fluorobenzaldehyde and methyl 2-pyrrolecarboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the fluorophenyl group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The pyrrole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(2-Bromophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(2-Methylphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s electronic properties, increasing its stability and altering its reactivity compared to other halogenated or alkylated derivatives. This makes it particularly valuable in the development of pharmaceuticals and other specialized applications where specific electronic characteristics are desired.
Propiedades
Fórmula molecular |
C12H10FNO2 |
|---|---|
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
methyl 3-(2-fluorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-16-12(15)11-9(6-7-14-11)8-4-2-3-5-10(8)13/h2-7,14H,1H3 |
Clave InChI |
YEBJIFGETFWJMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
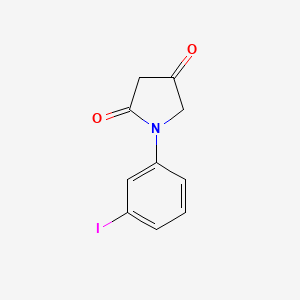

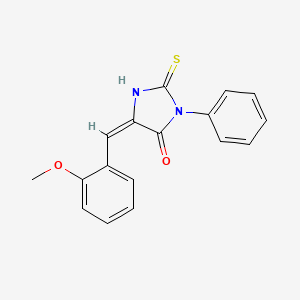
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)


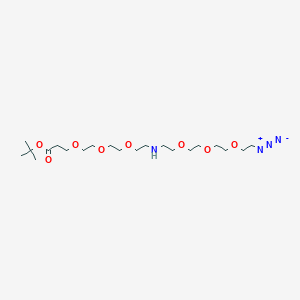
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
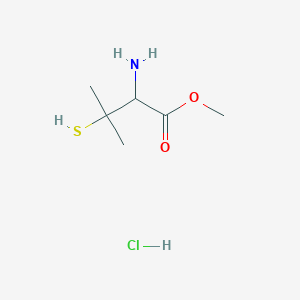
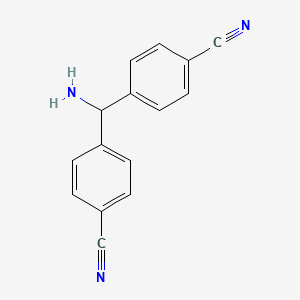
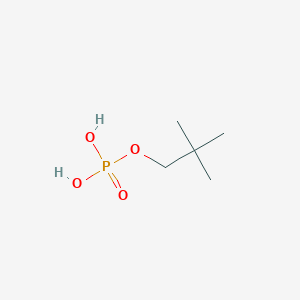
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
